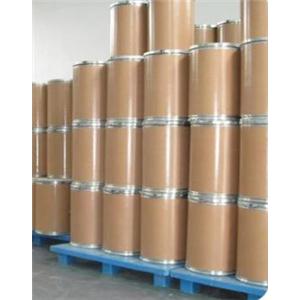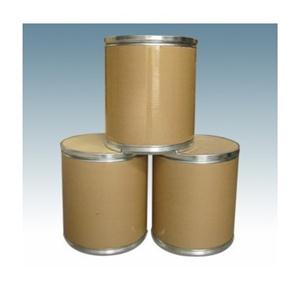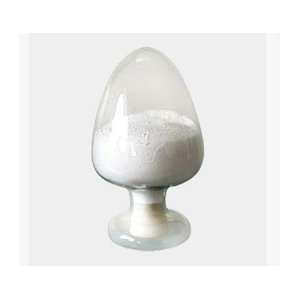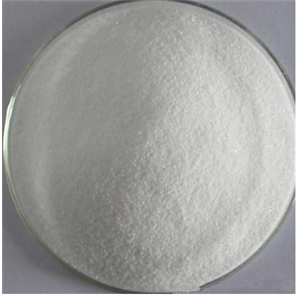Cas no 623-33-6 (Glycine ethyl ester monohydrochloride)

Glycine ethyl ester monohydrochloride 化学的及び物理的性質
名前と識別子
-
- Glycine ethyl ester hydrochloride
- Ethyl glycinate hydrochloride~H-Gly-OEt.HCl
- Glycine Ethyl Ester HCL
- H-Gly-OEt.HCl
- H-Gly-OEt*HCl
- Ethyl Glycinate, HCl (1.00893)
- Glycine ethyhydnchlordeester
- Gly-oet-hcl
- Ethyl 2-aminoacetate hydrochloride
- H-Gly-OEt · HCl
- H-Gly-OEt•HCl
- Ethyl glycinate hydrochloride
- GEE
- Ethyl glycinate hydrochloride
- H-Gly-OEt·HCl
- Glycine, ethyl ester, hydrochloride
- Ethyl aminoacetate hydrochloride
- Glycine hydrochloride ethyl ester
- glycine ethyl ester hydrochloric acid
- Glycine ethyl ester hydrochloride, 99%
- amino-acetic acid ethyl ester hydrochloride
- Glycineethylesterhydrochlor
- Glycine, ethyl ester, hydrochloride (1:1)
- Gly-OEt HCl
- Gly-OEt?HCl
- Gly-OEt.HCl
- H-Gly-OEt?Cl
- H2NCH2COOEt.HCl
- Gly-OC
- Glycine ethyl ester monohydrochloride
- 2-ethoxy-2-oxoethanaminium chloride
- Z594038186
- Glycine-2-13C Ethyl Ester, Hydrochloride
- glycine-ethyl ester-hydrochloride
- aminoacetic acid ethyl ester hydrochloride
- FT-0669039
- Gly-OC2H5.HCl
- glycine ethyl ester hydrochloride salt
- AKOS008098921
- C93496
- STR01178
- Q-101865
- H-GLY-OET HCL
- MFCD00012871
- A25404
- NH2CH2CO2C2H5.HCl
- 1832664-53-5
- glycine ethyl ester hydro-chloride
- DTXSID8052300
- NSC-3044
- CS-W020007
- TXTWXQXDMWILOF-UHFFFAOYSA-N
- WLN: Z1VO2
- glycine ethyl ester HCl salt
- Ethyl 2-aminoacetate;hydrochloride
- 623-33-6
- glycine ethyl ester, hydrochloride
- H-Gly-OEt.HCl;Ethyl glycinate hydrochloride
- hydrochloric acid glycine ethyl ester
- glycine ethyl ester .HCl
- H2N-Gly-OEt hydrochloride
- USAF DO-10
- SCHEMBL681
- F2190-0376
- Tox21_304019
- AM81786
- SY002226
- glycine ethylester, monohydrochloride
- glycine ethylester hydrochloride
- FT-0626768
- glycine ethyl ester --HCl
- Glycine-13C2 Ethyl Ester, Hydrochloride
- Glycine ethyl ester hydrochloride, >=98.5%
- Glycine ethyl ester.hydrochloride
- AC-24102
- HY-76204
- J-300136
- DTXCID5030872
- glycine ethyl ester.HCl
- NSC3044
- ehtyl glycinate hydrochloride
- amino-acetic acid ethylester hydrochloride
- glycine, ethyl ester hydrochloride
- BCP25967
- ethyl ammoacetate hydrochloride
- glycine, ethyl ester, hydrochloride salt
- ethyl glycinate hydrochloride salt
- EN300-45099
- FT-0669040
- G0102
- ethyl aminoacetatehydrochloride
- NCGC00357232-01
- glycine ethyl ester hydrogen chloride
- H-Gly-OC2H5.HCl
- CAS-623-33-6
- J-300142
- 3-ethoxy-3-oxopropan-1-aminium chloride
- AI3-23956
- NSC 3044
- EC 210-787-4
- EINECS 210-787-4
-
- MDL: MFCD00012871
- インチ: 1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H
- InChIKey: TXTWXQXDMWILOF-UHFFFAOYSA-N
- ほほえんだ: Cl[H].O(C(C([H])([H])N([H])[H])=O)C([H])([H])C([H])([H])[H]
- BRN: 3594034
計算された属性
- せいみつぶんしりょう: 139.040006g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 139.040006g/mol
- 単一同位体質量: 139.040006g/mol
- 水素結合トポロジー分子極性表面積: 52.3Ų
- 重原子数: 8
- 複雑さ: 62.7
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色針状結晶
- 密度みつど: 1.0000
- ゆうかいてん: 145-146 °C (lit.)
- ふってん: No data available
- フラッシュポイント: No data available
- PH値: 2.9 (10g/l, H2O, 20℃)
- ようかいど: >1000 g/L (20 °C)
- すいようせい: >1000 g/L (20 ºC)
- PSA: 52.32000
- LogP: 1.01050
- FEMA: 2494
- かんど: Hygroscopic
- ようかいせい: 水に可溶、アルコールに微溶、エーテルに不溶。
- じょうきあつ: No data available
Glycine ethyl ester monohydrochloride セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H318
- 警告文: P280,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 41
- セキュリティの説明: S26-S39-S24/25
- RTECS番号:MC0525000
-
危険物標識:

- リスク用語:R41
- TSCA:Yes
- ちょぞうじょうけん:Inert atmosphere,2-8°C
- セキュリティ用語:S24/25
Glycine ethyl ester monohydrochloride 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
Glycine ethyl ester monohydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016918-2.5kg |
Glycine ethyl ester monohydrochloride |
623-33-6 | 99% | 2.5kg |
¥335 | 2024-05-22 | |
| Chemenu | CM101936-1000g |
Glycine ethyl ester hydrochloride |
623-33-6 | 98% | 1000g |
$*** | 2023-05-30 | |
| Enamine | EN300-45099-25.0g |
ethyl 2-aminoacetate hydrochloride |
623-33-6 | 95% | 25g |
$38.0 | 2023-05-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G810397-2.5kg |
Glycine ethyl ester hydrochloride |
623-33-6 | 99% | 2.5kg |
¥681.00 | 2022-01-14 | |
| BAI LING WEI Technology Co., Ltd. | 180122-500G |
Glycine ethyl ester hydrochloride, 98% |
623-33-6 | 98% | 500G |
¥ 232 | 2022-04-26 | |
| Enamine | EN300-45099-0.1g |
ethyl 2-aminoacetate hydrochloride |
623-33-6 | 95% | 0.1g |
$19.0 | 2023-05-03 | |
| Enamine | EN300-45099-2.5g |
ethyl 2-aminoacetate hydrochloride |
623-33-6 | 95% | 2.5g |
$27.0 | 2023-05-03 | |
| Enamine | EN300-45099-100.0g |
ethyl 2-aminoacetate hydrochloride |
623-33-6 | 95% | 100g |
$67.0 | 2023-05-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G105477-100g |
Glycine ethyl ester monohydrochloride |
623-33-6 | 99% | 100g |
¥39.90 | 2023-09-02 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GG6503-25g |
Glycine ethyl ester monohydrochloride |
623-33-6 | ≥99% | 25g |
¥70元 | 2023-09-15 |
Glycine ethyl ester monohydrochloride サプライヤー
Glycine ethyl ester monohydrochloride 関連文献
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
Glycine ethyl ester monohydrochlorideに関する追加情報
Introduction to Glycine ethyl ester monohydrochloride (CAS No. 623-33-6)
Glycine ethyl ester monohydrochloride, a compound with the chemical formula C₄H₁₁NO₂·HCl, is a derivative of glycine that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound is particularly recognized for its role as an intermediate in the synthesis of various pharmacologically active molecules. The CAS number 623-33-6 serves as a unique identifier, ensuring precise classification and differentiation within chemical databases and literature.
The structure of Glycine ethyl ester monohydrochloride consists of a glycine backbone with an ethyl ester group and a monohydrochloride salt form. This configuration imparts unique chemical properties that make it valuable in synthetic chemistry. The ethyl ester group enhances the compound's solubility in polar solvents, while the hydrochloride form improves its stability and bioavailability, making it a preferred choice in drug formulation and development.
Recent advancements in the field of medicinal chemistry have highlighted the potential applications of Glycine ethyl ester monohydrochloride in the development of novel therapeutic agents. Researchers have been exploring its utility as a precursor in the synthesis of protease inhibitors, which are crucial in treating various inflammatory and infectious diseases. The compound's ability to mimic natural amino acid sequences allows it to interact effectively with biological targets, thereby enhancing drug efficacy.
In addition to its role in protease inhibition, Glycine ethyl ester monohydrochloride has been investigated for its potential in neuropharmacology. Studies suggest that this compound may modulate neurotransmitter activity, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The Glycine ethyl ester monohydrochloride structure's ability to cross the blood-brain barrier has opened new avenues for developing central nervous system-targeted therapies.
The pharmaceutical industry has also leveraged Glycine ethyl ester monohydrochloride in the development of antibiotics and antiviral drugs. Its derivatives have shown promising activity against resistant bacterial strains and viral pathogens. The compound's mechanism of action involves interfering with essential metabolic pathways in pathogens, thereby inhibiting their growth and replication. This has made it a valuable component in combinatorial drug therapy strategies.
From a synthetic chemistry perspective, Glycine ethyl ester monohydrochloride serves as a versatile building block for constructing more complex molecules. Its reactivity allows for modifications at multiple sites, enabling the creation of diverse pharmacophores. This flexibility has been exploited in high-throughput screening campaigns to identify novel drug candidates with improved pharmacokinetic properties.
The biotechnological applications of Glycine ethyl ester monohydrochloride are equally fascinating. Researchers have utilized this compound in enzyme engineering projects to develop enzymes with enhanced catalytic efficiency. By incorporating Glycine ethyl ester monohydrochloride into enzyme active sites, scientists have been able to improve substrate binding affinity and reaction rates. These advancements have significant implications for industrial biocatalysis and green chemistry initiatives.
Environmental science has also benefited from the study of Glycine ethyl ester monohydrochloride. Its degradation products have been found to exhibit biodegradability, making it an environmentally friendly alternative to traditional chemical intermediates. This property aligns with global efforts to develop sustainable chemical processes that minimize ecological impact.
The future prospects of Glycine ethyl ester monohydrochloride are vast and multifaceted. Ongoing research is focused on optimizing its synthesis methods to improve yield and reduce costs. Additionally, efforts are underway to explore its potential applications in regenerative medicine, where it may serve as a precursor for tissue engineering scaffolds.
In conclusion, Glycine ethyl ester monohydrochloride (CAS No. 623-33-6) is a compound of immense importance in pharmaceutical and biochemical research. Its unique structural features and versatile applications make it a cornerstone in drug discovery and development. As scientific understanding continues to evolve, the Glycine ethyl ester monohydrochloride will undoubtedly play an even greater role in advancing medical science and improving human health.
623-33-6 (Glycine ethyl ester monohydrochloride) 関連製品
- 628-68-2(Diethylene Glycol Diacetate)
- 4202-74-8(Glycine, 1,1'-anhydride)
- 67-42-5(EGTA)
- 112-15-2(Ethyl Carbitol Acetate)
- 459-73-4(Glycine, ethyl ester)
- 56-40-6(Glycine)
- 617-36-7(ethyl carbamoylformate)
- 2639462-65-8(tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate)
- 1807059-25-1(1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one)
- 1089342-82-4(9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one)





















